1H-Indazol-1-ol
Overview
Description
1H-Indazol-1-ol is a heterocyclic compound that features a fused bicyclic structure consisting of a benzene ring and a pyrazole ring. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The presence of both nitrogen and oxygen atoms in its structure allows for various chemical interactions, making it a versatile molecule in synthetic and pharmaceutical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indazol-1-ol can be synthesized through several methods, including:
Transition Metal Catalyzed Reactions: One common method involves the use of copper acetate as a catalyst.
Reductive Cyclization Reactions: Another approach involves the reductive cyclization of 2-azidobenzaldehydes with amines, forming the indazole ring without the need for a catalyst or solvent.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and environmental impact. Transition metal-catalyzed reactions are often preferred due to their higher yields and fewer byproducts.
Chemical Reactions Analysis
1H-Indazol-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indazole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Chlorine, nitric acid, sulfuric acid.
Major Products:
Oxidation: Oxidized indazole derivatives.
Reduction: Reduced indazole derivatives.
Substitution: Halogenated, nitrated, and sulfonated indazole derivatives.
Scientific Research Applications
1H-Indazol-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1H-Indazol-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit enzymes such as phosphoinositide 3-kinase delta, which plays a role in cell signaling pathways.
Pathways Involved: By inhibiting these enzymes, this compound can disrupt cellular processes such as proliferation and survival, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
1H-Indazol-1-ol can be compared with other similar compounds, such as:
1H-Indazole: Lacks the hydroxyl group present in this compound, leading to different chemical properties and reactivity.
2H-Indazole: A tautomeric form of 1H-Indazole, with different stability and reactivity.
Imidazole: Another nitrogen-containing heterocycle, but with a different ring structure and chemical properties.
Uniqueness: this compound is unique due to the presence of both nitrogen and oxygen atoms in its structure, allowing for diverse chemical interactions and biological activities
Properties
IUPAC Name |
1-hydroxyindazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-9-7-4-2-1-3-6(7)5-8-9/h1-5,10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRZCLCPWOVCEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN2O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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